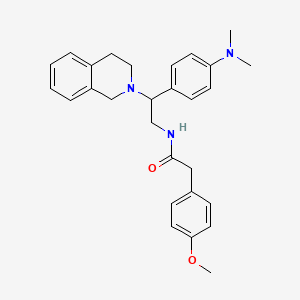

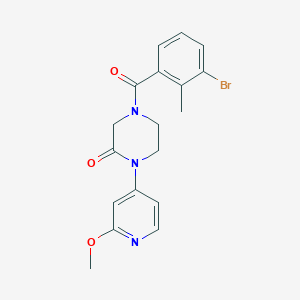

methyl 4-(N-(2-(furan-3-yl)-2-hydroxyethyl)sulfamoyl)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 4-(N-(2-(furan-3-yl)-2-hydroxyethyl)sulfamoyl)benzoate” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic heterocycle containing one oxygen atom . This compound also features a sulfamoyl group (SO2NH2) and a benzoate ester group (C6H5COO-).

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the furan ring, followed by the introduction of the sulfamoyl and benzoate groups. Furan compounds can be synthesized through a variety of methods, including cycloaddition and cycloisomerization reactions .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The furan ring is susceptible to electrophilic aromatic substitution reactions . The sulfamoyl and benzoate groups could also participate in various reactions depending on the conditions.科学的研究の応用

Reaction Pathways and Catalysis

Diels–Alder and Dehydrative Aromatization Reactions

The study by Pacheco et al. (2015) discusses the catalytic reactions involving ethylene and renewable furans, catalyzed by Lewis acid molecular sieves, for the production of biobased terephthalic acid precursors. This research underlines the potential of furan derivatives in synthesizing valuable chemical precursors for sustainable materials, indicating a pathway for the application of similar compounds in renewable material synthesis (Pacheco, Labinger, Sessions, & Davis, 2015).

Polymerization and Material Synthesis

Nitroxide-Mediated Photopolymerization

Guillaneuf et al. (2010) introduced an alkoxyamine bearing a chromophore group for use as a photoiniferter, enabling controlled radical polymerization under UV light. This study showcases the potential for incorporating furan derivatives into polymer chains, potentially enhancing material properties through controlled synthesis methods (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).

Biobased Materials

Biobased Polyesters

Jiang et al. (2014) explored the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters to produce novel biobased furan polyesters. This research illustrates the role of furan derivatives in creating sustainable materials with potential applications in various industries, from packaging to biodegradable products (Jiang, Woortman, Alberda van Ekenstein, Petrović, & Loos, 2014).

Chemical Synthesis and Modification

Derivatives Synthesis

Studies on the synthesis of benzofuran derivatives and the reaction pathways of furan compounds with cysteine or hydrogen sulfide showcase the versatility of furan derivatives in chemical synthesis. These reactions can lead to a variety of products, highlighting the potential for creating complex molecules with specific functional properties (Gutnov, Butin, Abaev, Krapivin, & Zavodnik, 1999); (Whitfield & Mottram, 1999).

特性

IUPAC Name |

methyl 4-[[2-(furan-3-yl)-2-hydroxyethyl]sulfamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO6S/c1-20-14(17)10-2-4-12(5-3-10)22(18,19)15-8-13(16)11-6-7-21-9-11/h2-7,9,13,15-16H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTYQIYGOMBPXGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=COC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(1-methanesulfonylpiperidine-4-carbonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2440489.png)

![2-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2440492.png)

![[3-(3,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2440493.png)

![2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-8-methoxy-3,5-dimethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2440495.png)

![N-[(4-Chlorophenyl)methyl]-N'-[(pyridin-2-yl)methyl]ethanediamide](/img/structure/B2440496.png)

![5-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2440499.png)

![6-(3-Bromophenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2440502.png)

![(E)-but-2-enedioic acid;N-[(E)-3-(2-fluorophenyl)-2-methylprop-2-enyl]-3,4,5-trimethoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzamide](/img/structure/B2440505.png)

![N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2440507.png)